溴化噻托溴铵-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

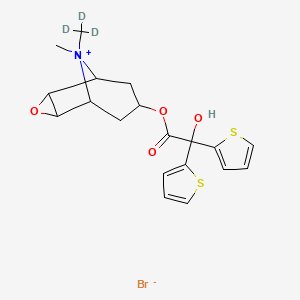

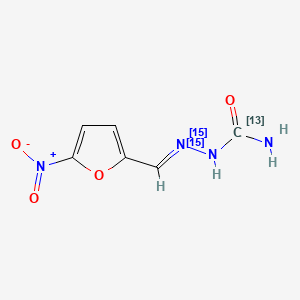

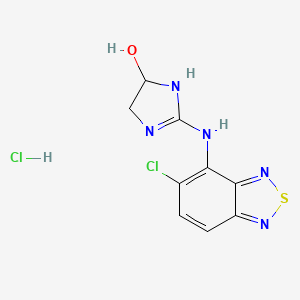

Tiotropium-d3 Bromide is the labelled analogue of Tiotropium bromide . It is an anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease . It blocks the binding of the acetylcholine ligand and subsequent opening of the ligand-gated ion channel .

Synthesis Analysis

The synthesis of Tiotropium Bromide involves oxidation reactions in an oxygenic environment using organic and/or inorganic basic substances . A reversed-phase liquid chromatographic method has been developed for the simultaneous determination of Tiotropium Bromide .科学研究应用

1. Application in Hematopoietic Stem Cell Transplantation (HSCT) Complications

- Summary of Application: Tiotropium Bromide is being investigated for its potential use in treating Bronchiolitis Obliterans Syndrome (BOS), a pulmonary complication of HSCT. BOS has a high morbidity and mortality rate, and no standard treatment has been proposed yet .

- Methods of Application: A randomized, double-blind, placebo-controlled, and crossover clinical trial is being conducted to evaluate the efficacy of Tiotropium in patients with BOS. Patients are randomly assigned to receive a once-daily inhaled capsule of either Tiotropium Bromide or placebo for 1 month .

- Results or Outcomes: The treatment follow-up of participants with Tiotropium is currently ongoing and is due to finish in April 2024 .

2. Application in Chronic Obstructive Pulmonary Disease (COPD)

- Summary of Application: Tiotropium Bromide is a long-acting inhaled anticholinergic that has been approved for the management of COPD. It induces relaxation of the airway smooth muscle, allowing for once-daily administration .

- Methods of Application: Tiotropium Bromide is administered via inhalation of an 18-μg capsule with a HandiHaler breath-actuated inhalation device once daily .

- Results or Outcomes: Clinical trials of Tiotropium with placebo, ipratropium, and salmeterol have demonstrated the efficacy of Tiotropium in improving forced expiratory volume in one second (FEV1) and forced vital capacity values, health-related quality of life, and exercise endurance. It also reduced dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .

3. Application as an Internal Standard for Quantification

- Summary of Application: Tiotropium-d3 Bromide is used as an internal standard for the quantification of Tiotropium by Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) .

- Methods of Application: Tiotropium-d3 Bromide is added to the sample containing Tiotropium. The sample is then analyzed using GC or LC-MS. The signal from Tiotropium-d3 Bromide is used to calibrate the signal from Tiotropium, allowing for accurate quantification .

- Results or Outcomes: The use of Tiotropium-d3 Bromide as an internal standard improves the accuracy and reliability of Tiotropium quantification .

4. Application in Traditional Chinese Medicine

- Summary of Application: Tiotropium Bromide is being investigated for its effects when co-applied with traditional Chinese medicine on patients with stable Chronic Obstructive Pulmonary Disease (COPD) .

- Methods of Application: A multicenter, randomized, controlled trial study is being conducted to evaluate the effects of co-application of Tiotropium Bromide and traditional Chinese medicine on patients with stable COPD .

- Results or Outcomes: The study is currently ongoing, and the results are yet to be published .

5. Application in Asthma Treatment

- Summary of Application: Tiotropium Bromide has been investigated for its use in the treatment of asthma. It is being considered as a potential therapeutic option for both adult and pediatric asthma populations .

- Methods of Application: Tiotropium Bromide is administered via inhalation. The specific dosage and frequency of administration would depend on the severity of the patient’s asthma and their response to treatment .

- Results or Outcomes: Clinical trials have shown that Tiotropium Bromide can be an effective treatment option for asthma, improving lung function and reducing the frequency of asthma exacerbations .

6. Application in Combination with Traditional Chinese Medicine

- Summary of Application: Tiotropium Bromide is being investigated for its effects when co-applied with traditional Chinese medicine on patients with stable Chronic Obstructive Pulmonary Disease (COPD) .

- Methods of Application: A multicenter, randomized, controlled trial study is being conducted to evaluate the effects of co-application of Tiotropium Bromide and traditional Chinese medicine on patients with stable COPD .

- Results or Outcomes: The study is currently ongoing, and the results are yet to be published .

安全和危害

未来方向

Tiotropium Bromide is used to prevent bronchospasm (narrowing of the airways in the lungs) in adults with COPD (chronic obstructive pulmonary disease), including bronchitis and emphysema . It is also used to prevent asthma attacks in adults and children who are at least 6 years old . It is recommended to follow the directions on the prescription label carefully, and ask your doctor or pharmacist to explain any part you do not understand .

属性

IUPAC Name |

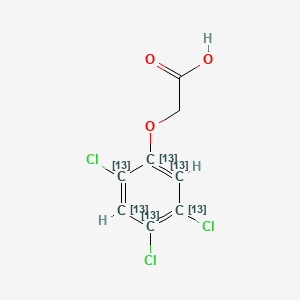

[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNAVOVODVIMG-NIIDSAIPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiotropium-d3 Bromide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)